molecular formula C17H18FNO3 B2483393 (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide CAS No. 1798417-24-9

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2483393
CAS No.: 1798417-24-9
M. Wt: 303.333
InChI Key: PGLCJJFSRWUUIL-MDZDMXLPSA-N
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Description

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide is an organic compound that features a complex structure with a furan ring, a fluorophenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide typically involves a multi-step process. One common route includes the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 2-fluorophenyl and furan-2-yl derivatives.

    Formation of the intermediate: The 2-fluorophenyl derivative is reacted with 2-methoxypropylamine under controlled conditions to form an intermediate.

    Coupling reaction: The intermediate is then coupled with furan-2-ylacrylic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(2-chlorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide
  • (E)-N-(2-(2-bromophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide
  • (E)-N-(2-(2-methylphenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide

Uniqueness

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLCJJFSRWUUIL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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